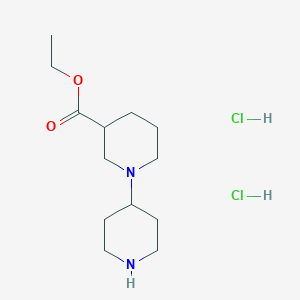
Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride
Descripción general
Descripción
Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C13H26Cl2N2O2 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of bipiperidine, featuring two piperidine rings connected by a carbon chain. Its chemical formula is , and it is often used as a building block in the synthesis of complex organic molecules and pharmaceuticals .
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate enzyme activity, particularly in relation to acetylcholinesterase (AChE) and urease, which are crucial for neurotransmission and metabolic processes .
1. Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against several bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis, with varying degrees of potency .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 50 µg/mL |
| Bacillus subtilis | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on AChE and urease. AChE inhibition is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong inhibitor (IC50 = 25 µM) |
| Urease | Moderate inhibitor (IC50 = 50 µM) |
3. Anticancer Activity
This compound has shown potential anticancer activity in various studies. It has been reported to induce apoptosis in cancer cell lines, demonstrating an ability to halt cell proliferation .
Case Studies
- Case Study 1 : A study conducted on the effects of the compound on MCF-7 breast cancer cells revealed significant cytotoxicity at concentrations above 100 µM, leading to increased lactate dehydrogenase (LDH) levels indicative of cell membrane damage and apoptosis .
- Case Study 2 : Another investigation focused on the compound's antibacterial effects showed that it outperformed standard antibiotics in certain assays against resistant strains, suggesting its potential as a lead compound for antibiotic development .
Propiedades
IUPAC Name |
ethyl 1-piperidin-4-ylpiperidine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)11-4-3-9-15(10-11)12-5-7-14-8-6-12;;/h11-12,14H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXJBHGGDRHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















